

physical and chemical properties of 2-Amino-4-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Amino-4-methylbenzonitrile

Cat. No.: B1273660

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An In-depth Technical Guide to 2-Amino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylbenzonitrile, a substituted aromatic nitrile, is a key building block in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a versatile nitrile group, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. This is particularly relevant in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents, including kinase inhibitors and acetylcholinesterase (AChE) inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-4-methylbenzonitrile**, detailed experimental protocols, and its applications in drug discovery and development.

Physicochemical Properties

2-Amino-4-methylbenzonitrile is typically a light yellow to orange crystalline powder at room temperature.^[1] It is soluble in solvents like methanol. A summary of its key physical and chemical identifiers is provided in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-amino-4-methylbenzonitrile[2]
CAS Number	26830-96-6[2]
Molecular Formula	C ₈ H ₈ N ₂ [2]
Molecular Weight	132.16 g/mol
InChI Key	LGNVAEIITHYWCG-UHFFFAOYSA-N[2]
SMILES	<chem>Cc1ccc(C#N)c(N)c1</chem>
Synonyms	3-Amino-4-cyanotoluene, 2-Cyano-5-methylaniline, 6-Cyano-m-toluidine, 4-Methylantranilonitrile[1][2]

Table 2: Physical Properties

Property	Value
Appearance	Light yellow to orange powder/crystal[1]
Melting Point	92-95 °C
Solubility	Soluble in Methanol[1]

Spectral Data

The structural features of **2-Amino-4-methylbenzonitrile** can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data based on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 7.3	d	Aromatic H (H-6)
~ 6.7	d	Aromatic H (H-5)
~ 6.6	s	Aromatic H (H-3)
~ 4.2	br s	-NH ₂
~ 2.3	s	-CH ₃

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 150	C-NH ₂
~ 140	C-CH ₃
~ 135	Aromatic CH
~ 120	Aromatic CH
~ 118	-C≡N
~ 115	Aromatic CH
~ 100	C-C≡N
~ 20	-CH ₃

Table 5: Key IR Absorption Peaks

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Doublet	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-CH ₃)
2240 - 2220	Strong, Sharp	C≡N stretch (aromatic nitrile) [3]
1650 - 1580	Medium	N-H bend (primary amine)[3]
1600 - 1400	Medium	Aromatic C=C stretch

Experimental Protocols

Synthesis of 2-Amino-4-methylbenzonitrile

A common and efficient method for the synthesis of **2-Amino-4-methylbenzonitrile** is the reduction of the corresponding nitro compound, 4-methyl-2-nitrobenzonitrile. A general procedure using tin(II) chloride is described below.

Reaction: Reduction of 4-methyl-2-nitrobenzonitrile

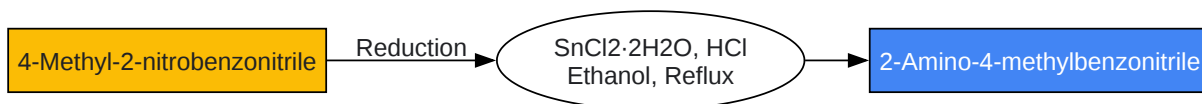
Reagents and Materials:

- 4-methyl-2-nitrobenzonitrile
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 4-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol.
- To this solution, add tin(II) chloride dihydrate (4-5 eq) in portions.
- Carefully add concentrated hydrochloric acid and heat the mixture to reflux with stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium hydroxide solution to a pH of 8-9.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **2-Amino-4-methylbenzonitrile**.



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Caption: Synthetic workflow for **2-Amino-4-methylbenzonitrile**.

Spectroscopic Analysis Protocol

Objective: To confirm the structure and purity of the synthesized **2-Amino-4-methylbenzonitrile**.

Instrumentation:

- 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) Spectrometer
- Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a clean NMR tube.
- Acquire ^1H and ^{13}C NMR spectra according to standard instrument parameters. For ^{13}C NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio.

FTIR Spectroscopy:

- Record the IR spectrum of a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
- Acquire the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Applications in Drug Development

2-Amino-4-methylbenzonitrile is a valuable intermediate in the synthesis of various heterocyclic scaffolds that form the core of many biologically active compounds.

Synthesis of Quinazoline Derivatives

A significant application of **2-Amino-4-methylbenzonitrile** is in the synthesis of quinazoline derivatives. The ortho-amino nitrile functionality allows for cyclization reactions to form the

quinazoline ring system, which is a common feature in many kinase inhibitors used in cancer therapy.



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Caption: Logical workflow for quinazoline synthesis.

Precursor for Acetylcholinesterase (AChE) Inhibitors

2-Amino-4-methylbenzonitrile has been utilized in the synthesis of racemic aminoquinolines, which have been investigated as potential acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.

Safety and Handling

2-Amino-4-methylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 6: GHS Hazard Information

Hazard Class	Category
Acute Toxicity, Oral	4
Acute Toxicity, Dermal	4
Acute Toxicity, Inhalation	4
Skin Irritation	2
Eye Irritation	2

Conclusion

2-Amino-4-methylbenzonitrile is a versatile and valuable chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. Its well-defined physical and chemical properties, coupled with its reactivity, make it a key building block for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide provide a comprehensive resource for the safe and effective use of this compound in a laboratory setting.

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